molecular formula C15H18N2O2S B12502716 N-(2-Amino-1,2-diphenylethyl)methanesulfonamide

N-(2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B12502716
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-UHFFFAOYSA-N
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Description

Molecular Architecture and Configurational Isomerism

Molecular Framework and Stereochemical Features

The compound’s structure comprises three key components:

  • A diphenylethylamine backbone with phenyl groups at C1 and C2.
  • A methanesulfonamide group (–SO₂NH₂) attached to the C1 position.
  • A primary amine (–NH₂) at the C2 position.

The stereocenters at C1 and C2 give rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). However, synthetic routes typically yield the (1R,2R) and (1S,2S) enantiomers due to stereoselective synthesis protocols.

Table 1: Molecular Properties of N-(2-Amino-1,2-diphenylethyl)methanesulfonamide
Property Value Source
Molecular Formula C₁₅H₁₈N₂O₂S
Molecular Weight 290.38 g/mol
IUPAC Name This compound
Stereochemical Variants (1R,2R) and (1S,2S)

The (1S,2S) enantiomer, for instance, demonstrates an optical rotation of +4° ± 2° (c=1 in chloroform), while the (1R,2R) form shows a rotation of -3.0° ± 1° under identical conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis from Amino Alcohol Precursors

The most widely reported method involves sulfonylation of (1S,2S)- or (1R,2R)-2-amino-1,2-diphenylethanol using methanesulfonyl chloride (MsCl). The reaction proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (Et$$_3$$N) as a base to neutralize HCl byproducts.

Reaction Mechanism and Conditions

The amino alcohol reacts with MsCl via nucleophilic substitution at the amine group. Key parameters include:

  • Temperature : 0°C to room temperature (20–25°C).
  • Stoichiometry : 1.1–1.2 equivalents of MsCl relative to the amino alcohol.
  • Base : Et$$_3$$N (1.2–1.5 equivalents) ensures efficient deprotonation and byproduct sequestration.

Workup and Purification

Crude products are typically purified via:

  • Flash column chromatography using silica gel and ethyl acetate/hexane gradients (yield: 53–72%).
  • Recrystallization from ethanol/water mixtures, yielding crystalline solids with >97% purity.
Table 1: Representative Reaction Conditions for Amino Alcohol Route
Precursor Solvent Temp (°C) Time (h) Yield (%) Purity (%) Source
(1S,2S)-Amino alcohol DCM 0→25 12 53 97
(1R,2R)-Amino alcohol THF 25 24 72 95

Alternative Route via Diamine Sulfonylation

A second approach utilizes (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine as the starting material. This method avoids the need for alcohol activation and directly introduces the methanesulfonyl group.

Key Reaction Steps

  • Sulfonylation : The diamine reacts with MsCl in DCM or 1,2-dichloroethane at 0°C.
  • Selectivity : Mono-sulfonylation is achieved by controlling stoichiometry (1:1 MsCl/diamine ratio).

Industrial-Scale Adaptations

Continuous flow reactors enhance reproducibility and yield (85–90%) by maintaining precise temperature and mixing conditions. Automated systems reduce human error and enable real-time monitoring of reaction progress.

Table 2: Diamine Route Optimization Parameters
Solvent MsCl Equiv. Temp (°C) Time (h) Yield (%)
1,2-Dichloroethane 1.0 0 2 70
DCM 1.1 25 4 65

Stereochemical Control and Chiral Resolution

The stereochemistry of the product depends on the precursor’s configuration:

  • (1S,2S)-Amino alcohol yields the (S,S)-sulfonamide.
  • (1R,2R)-Diamine produces the (R,R)-enantiomer.
    Chiral HPLC or SFC (supercritical fluid chromatography) confirms enantiomeric excess (>99% ee).

Comparative Analysis of Methods

Parameter Amino Alcohol Route Diamine Route
Starting Material Cost High Moderate
Reaction Steps 1 1
Purification Complexity Moderate High
Industrial Scalability Excellent Good

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonylation is minimized using controlled MsCl addition rates.
  • Solvent Selection : DCM offers better solubility than THF but requires strict anhydrous conditions.
  • Catalyst Residues : Silica gel chromatography removes trace bases and unreacted reagents.

Recent Advances

  • Biocatalytic Approaches : Lipases and esterases enable enantioselective sulfonylation under mild conditions, though yields remain suboptimal (40–50%).
  • Green Chemistry : Water-mediated reactions at 100°C reduce organic solvent use but require longer reaction times (24–48 h).

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary amines.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a sulfonamide compound that has a methanesulfonamide group attached to a diphenylethylamine backbone. It has a molecular formula of C15H18N2O2SC_{15}H_{18}N_2O_2S and a molecular weight of approximately 290.38 g/mol. This compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a versatile compound valuable for academic research and industrial applications.

Scientific Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its derivatives have applications in microbiology and organic chemistry, showing promise in medicinal chemistry and drug development.

Antimicrobial research Fibrous samples containing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide have been tested against pathogenic bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. In one study, the compound was synthesized from (-)-cis-myrtanic and (-)-myrtenic acids and characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry. Despite the presence of a quaternary ammonium moiety, the compound showed moderate antimicrobial activity, with a minimum inhibitory concentration (MIC) of 128 µg/mL on S. aureus and 512 µg/mL on E. coli.

Pharmaceutical Intermediates As an amine derivative, N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Structural Analogues and Interaction Studies

Interaction studies that involve N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide are focused on its binding affinity with biological targets, which is vital to understanding its potential therapeutic uses and pharmacodynamics. Several compounds share structural similarities with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

  • Sulfanilamide A simple sulfonamide that was the first sulfa drug with broad antimicrobial activity.
  • N-(4-Aminobenzene)sulfonamide Contains an aniline group and has enhanced solubility, making it useful in pharmaceuticals.
  • N-(p-Toluenesulfonyl)glycine Contains a glycine moiety and is used as an amino acid derivative in peptide synthesis.

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Anthracene-9-sulfonamide (997.64 g/mol) imposes significant steric hindrance, making it suitable for selective catalysis . In contrast, the methanesulfonamide derivative (290.38 g/mol) offers moderate bulk for versatile applications.
  • Electronic Effects : The trifluoromethanesulfonamide derivative’s CF₃ group enhances electrophilicity and stability against hydrolysis compared to the parent methanesulfonamide .
  • Chiral Environments : Camphorsulfonyl derivatives incorporate a rigid bicyclic framework, creating a well-defined chiral pocket for enantioselective reactions .

Physical and Spectroscopic Properties

Thermal Stability and Melting Points

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-anthracene-9-sulfonamide: Melting point = 246°C, indicating high thermal stability due to aromatic stacking .
  • Camphorsulfonyl-(1S,2S)-diphenylethylenediamine : Requires storage at 2–8°C, suggesting sensitivity to ambient conditions despite its molecular weight (426.57 g/mol) .
  • Trifluoromethanesulfonamide derivative: No melting point data available, but its lower molar mass (344.35 g/mol) implies reduced crystallinity compared to anthracene analogs .

Spectroscopic Characterization

  • ¹H/¹³C NMR : Anthracene-9-sulfonamide exhibits distinct aromatic proton shifts (δ 7.8–8.5 ppm) and anthracene-specific carbons (δ 120–135 ppm) . Methanesulfonamide derivatives show simpler spectra with methyl group signals (δ ~3.0 ppm for CH₃SO₂) .
  • IR Spectroscopy : Sulfonamide S=O stretches appear near 1150–1300 cm⁻¹ across all derivatives, with trifluoromethyl groups showing additional C-F stretches (~1100–1200 cm⁻¹) .

Biological Activity

N-(2-Amino-1,2-diphenylethyl)methanesulfonamide, also known as N-((1S,2S)-2-amino-1,2-diphenylethyl)methanesulfonamide, is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and industry, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 290.38 g/mol
  • IUPAC Name : N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
  • CAS Number : 300345-76-0

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The compound's sulfonamide group allows it to form hydrogen bonds and engage in non-covalent interactions with biological targets. These interactions can lead to alterations in enzyme activity or receptor function, making it a valuable candidate for drug development.

Biological Activities

The compound has been studied for various biological activities:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in the context of metabolic enzymes and proteases .
  • Protein-Ligand Interactions : Its ability to interact with proteins makes it useful in studying enzyme mechanisms and protein-ligand dynamics.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens .

Applications in Research and Industry

This compound is utilized in several fields:

  • Medicinal Chemistry : As a scaffold for designing new drugs due to its chiral nature and biological activity.
  • Chemical Synthesis : Employed as a chiral auxiliary in asymmetric synthesis processes.
  • Pharmaceutical Development : Investigated for its potential therapeutic applications, particularly in enzyme inhibition and as an intermediate in drug synthesis .

Study 1: Enzyme Interaction Analysis

A study investigated the binding affinity of this compound to various enzymes. The results indicated that the compound effectively inhibited specific proteases involved in disease pathways. The binding was characterized using techniques such as surface plasmon resonance (SPR), demonstrating a significant decrease in enzyme activity upon treatment with the compound.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited promising results with minimum inhibitory concentrations (MIC) suggesting potential therapeutic applications in treating bacterial infections.

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamideC₁₅H₁₈N₂O₂SChiral structure enhances binding properties
N-(p-Toluenesulfonyl)glycineC₉H₁₁NO₃SDifferent functional group leading to distinct reactivity
N-(4-Methylbenzenesulfonyl)glycineC₁₁H₁₃NO₃SSimilar sulfonamide structure but differing aromatic substituents

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